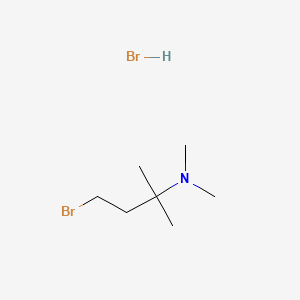

(4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide

Descripción

(4-Bromo-2-methylbutan-2-yl)dimethylamine hydrobromide is a tertiary amine hydrobromide salt characterized by a branched bromoalkyl chain (4-bromo-2-methylbutan-2-yl) attached to a dimethylamine group. Its structure combines the steric hindrance of the tertiary amine with the ionic properties of the hydrobromide counterion, making it relevant in pharmaceutical and synthetic chemistry as a precursor or intermediate. While direct references to this compound are absent in the provided evidence, its synthesis likely involves alkylation of dimethylamine with a brominated substrate, analogous to methods described for related hydrobromide salts (e.g., using dimethylamine aqueous solutions in condensation reactions) .

Propiedades

Fórmula molecular |

C7H17Br2N |

|---|---|

Peso molecular |

275.02 g/mol |

Nombre IUPAC |

4-bromo-N,N,2-trimethylbutan-2-amine;hydrobromide |

InChI |

InChI=1S/C7H16BrN.BrH/c1-7(2,5-6-8)9(3)4;/h5-6H2,1-4H3;1H |

Clave InChI |

RYLASQOSVBTKFV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CCBr)N(C)C.Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide can be achieved through innovative hydroamination methods. These methods involve the practical olefin hydroamination with nitroarenes .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the innovative hydroamination method reported by Baran and coworkers is a significant step towards scalable production .

Análisis De Reacciones Químicas

Types of Reactions: (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide undergoes various types of chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions: Common reagents and conditions used in these reactions include:

- Oxidizing agents for oxidation reactions

- Reducing agents for reduction reactions

- Halogenating agents for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may produce halogenated derivatives .

Aplicaciones Científicas De Investigación

(4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide has several scientific research applications, including:

- Organic Synthesis : Used as a building block for the preparation of complex organic molecules.

- Medicinal Chemistry : Valuable for the development of drug candidates containing hindered amine motifs.

- Industrial Chemistry : Utilized in the synthesis of various industrial chemicals .

Mecanismo De Acción

The mechanism of action of (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide involves its interaction with molecular targets and pathways. This compound exerts its effects by forming chemically differentiated building blocks that are essential for organic synthesis and medicinal chemistry .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with (4-bromo-2-methylbutan-2-yl)dimethylamine hydrobromide:

4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride (2C-B)

- Structure : A phenethylamine derivative with bromine at the 4-position and methoxy groups at the 2- and 5-positions, forming a hydrochloride salt.

- Key Differences: Backbone: Aromatic phenethylamine vs. aliphatic bromoalkylamine.

Physicochemical Properties :

Property 2C-B HCl Target Compound* Molecular Weight 336.1 g/mol ~265.1 g/mol (estimated) Solubility Soluble in polar solvents Likely polar-solvent soluble (hydrobromide salt) Melting Point 243–245°C Data unavailable (N/A)

Dimethylamine Hydrobromide

- Structure : A simple hydrobromide salt of dimethylamine.

- Key Differences :

Physicochemical Comparison :

Property Dimethylamine HBr Target Compound* Molecular Weight 126.0 g/mol ~265.1 g/mol Melting Point ~170–175°C (decomposes) Likely higher (bulky substituent) Basicity Strong base (pKa ~10.7) Reduced basicity (tertiary amine)

1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethan-1-one Hydrobromide

- Structure: Aromatic ketone with a dimethylaminoethyl group and hydrobromide salt.

- Key Differences :

- Functional Groups : Ketone vs. bromoalkyl chain.

- Synthetic Utility : Used in antidepressant intermediates (e.g., O-desmethylvenlafaxine) via reductive amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.